molecular formula C10H11ClF2N2O2 B11769836 (S)-3-Amino-6,8-difluoro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride

(S)-3-Amino-6,8-difluoro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride

Cat. No.: B11769836
M. Wt: 264.65 g/mol
InChI Key: AIYYXQHALYKYGU-FJXQXJEOSA-N
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Description

(S)-3-Amino-6,8-difluoro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride is a complex organic compound that belongs to the class of oxazepines. This compound is characterized by its unique seven-membered ring structure containing both oxygen and nitrogen atoms. The presence of fluorine atoms and a methyl group further enhances its chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-6,8-difluoro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride typically involves the enantioselective hydrogenation of cyclic imines. One effective method includes using the [Ir(COD)Cl]2/(S)-Xyl-C3*-TunePhos complex as a catalyst in the presence of morpholine-HCl . This method achieves high enantioselectivity, with up to 94% enantiomeric excess.

Another approach involves the base-promoted synthesis of dibenzo[b,f][1,4]oxazepin-11-amines from commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol . This method uses potassium phosphate or potassium carbonate as promoters and can be performed on a large scale.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of enantioselective hydrogenation and base-promoted synthesis can be scaled up for industrial applications, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-6,8-difluoro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atoms and amino groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions include various substituted oxazepines, reduced oxazepines, and halogenated derivatives.

Scientific Research Applications

(S)-3-Amino-6,8-difluoro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-Amino-6,8-difluoro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-Amino-6,8-difluoro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H11ClF2N2O2

Molecular Weight

264.65 g/mol

IUPAC Name

(3S)-3-amino-6,8-difluoro-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one;hydrochloride

InChI

InChI=1S/C10H10F2N2O2.ClH/c1-14-9-6(12)2-5(11)3-8(9)16-4-7(13)10(14)15;/h2-3,7H,4,13H2,1H3;1H/t7-;/m0./s1

InChI Key

AIYYXQHALYKYGU-FJXQXJEOSA-N

Isomeric SMILES

CN1C(=O)[C@H](COC2=C1C(=CC(=C2)F)F)N.Cl

Canonical SMILES

CN1C(=O)C(COC2=C1C(=CC(=C2)F)F)N.Cl

Origin of Product

United States

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